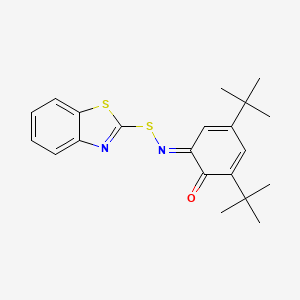

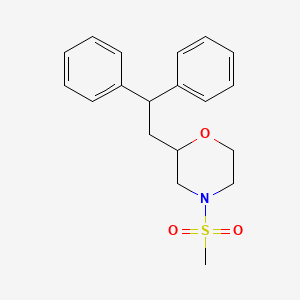

![molecular formula C18H26ClNO5S B5972097 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiol compound that has a phenylene ring and two acetate groups, and it is commonly used as a reagent in chemical synthesis and as a biochemical tool to study the effects of oxidative stress and mitochondrial dysfunction.

Mécanisme D'action

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. MPP+ then accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.

Biochemical and Physiological Effects:

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has been shown to induce a range of biochemical and physiological effects in various biological systems. These include the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress and mitochondrial dysfunction, and the activation of microglia and astrocytes in the brain. 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has also been shown to induce apoptosis in various cell types, including neuronal cells and lymphocytes.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has several advantages as a biochemical tool for studying the effects of oxidative stress and mitochondrial dysfunction. It is a selective toxin that specifically targets dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the underlying mechanisms of Parkinson's disease. 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is also relatively easy to synthesize and can be used in a range of in vitro and in vivo experiments.

However, there are also some limitations to the use of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride in lab experiments. One of the main limitations is that it is a highly toxic compound that can be dangerous to handle and requires careful safety precautions. Additionally, the effects of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride can vary depending on the dose and route of administration, which can make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride and its potential applications in scientific research. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Finally, there is also potential for the use of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride in other areas of research, such as the study of apoptosis and the development of new biochemical tools for studying mitochondrial function.

Méthodes De Synthèse

The synthesis of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is a multi-step process that involves the reaction of 4-bromobutylmorpholine with 1,4-dithiane-2,5-diol, followed by the oxidation of the resulting thioether with m-chloroperbenzoic acid. The final step involves the hydrolysis of the diacetate ester with hydrochloric acid to yield the hydrochloride salt of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride.

Applications De Recherche Scientifique

2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has been widely used as a biochemical tool to study the effects of oxidative stress and mitochondrial dysfunction in various biological systems. It has been shown to induce Parkinson's disease-like symptoms in animals by selectively destroying dopaminergic neurons in the substantia nigra. This has led to the development of animal models of Parkinson's disease that are widely used in research to study the underlying mechanisms of the disease and to test potential therapies.

Propriétés

IUPAC Name |

[4-acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S.ClH/c1-14(20)23-16-5-6-17(24-15(2)21)18(13-16)25-12-4-3-7-19-8-10-22-11-9-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQGOEGTFXQRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCN2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

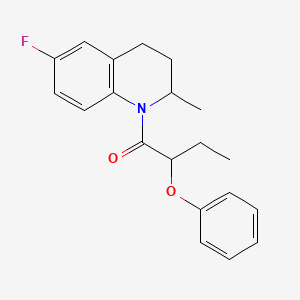

![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)

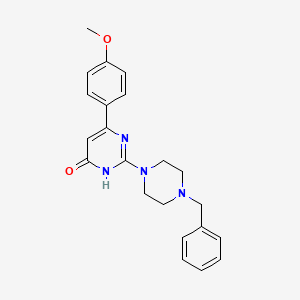

![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)

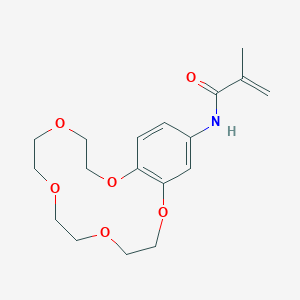

![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)

![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)